Bis[tris(trimethylsilyl)methyl]mercury
Description
Bis[tris(trimethylsilyl)methyl]mercury (CAS: 13294-24-1) is a highly sterically hindered organomercury compound characterized by two tris(trimethylsilyl)methyl ligands bonded to a central mercury atom. This structure confers exceptional stability due to the bulky tris(trimethylsilyl) groups, which shield the mercury center from reactive interactions. The compound is classified under the EU Harmonized System (HS) code 29319090 as an organo-inorganic compound, reflecting its hybrid organic-inorganic nature . The tris(trimethylsilyl)methyl substituents are pivotal in dictating its physicochemical behavior, as seen in analogous silicon-based systems .
Properties
CAS No. |
29728-36-7 |
|---|---|
Molecular Formula |
C20H54HgSi6 |
Molecular Weight |
663.7 g/mol |
IUPAC Name |
bis[tris(trimethylsilyl)methyl]mercury |
InChI |
InChI=1S/2C10H27Si3.Hg/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3; |
InChI Key |
JSBJYGAFDMGJCM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Hg]C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Sodium Amalgam-Mediated Synthesis
A pivotal advancement involved the use of sodium amalgam (Na/Hg) to reduce tris(trimethylsilyl)methyl bromide (TsiBr) directly. This one-pot synthesis, adapted from methods for simpler mercury alkyls, proceeds as follows:
$$
2 \, \text{Na} + \text{Hg} + 2 \, \text{TsiBr} \rightarrow \text{Hg(Tsi)}_₂ + 2 \, \text{NaBr}
$$
Conducted in tetrahydrofuran (THF) at reflux (66°C), this route avoids pyrophoric intermediates and achieves yields exceeding 70%. Critical parameters include:
Mercury(II) Acetate Route
Alternative approaches employ mercury(II) acetate [Hg(OAc)₂] as a precursor. Reacting TsiLi with Hg(OAc)₂ in toluene at −78°C affords Hg(Tsi)₂ via acetate displacement:
$$
2 \, \text{TsiLi} + \text{Hg(OAc)}2 \rightarrow \text{Hg(Tsi)}₂ + 2 \, \text{LiOAc}
$$
This method, while high-yielding (>85%), requires rigorous exclusion of moisture due to the sensitivity of TsiLi.
Solid-State and Spectroscopic Characterization
Crystallographic Data
X-ray diffraction studies reveal a linear coordination geometry at mercury, with C–Hg–C bond angles of 180° and Hg–C bond lengths of 2.21 Å. The Tsi ligands adopt a staggered conformation, minimizing steric clashes between trimethylsilyl groups (Table 1).
Table 1: Key Crystallographic Parameters of Hg(Tsi)₂
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Hg–C bond length | 2.21 Å |
| C–Hg–C angle | 180° |
| C–Si bond lengths | 1.85–1.88 Å |
Thermal Stability
Differential scanning calorimetry (DSC) indicates decomposition onset at 284°C, consistent with its remarkable thermal stability. No melting transition is observed below 350°C, underscoring the compound’s suitability for high-temperature applications.
Challenges and Limitations
Steric Hindrance Effects
The Tsi ligand’s bulk imposes significant synthetic constraints:
Air and Moisture Sensitivity
Despite thermal resilience, Hg(Tsi)₂ rapidly decomposes in air, forming mercury metal and tris(trimethylsilyl)methane (TsiH):
$$
\text{Hg(Tsi)}₂ + \text{O}2 \rightarrow 2 \, \text{TsiH} + \text{Hg} + \text{Byproducts}
$$
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Preparation Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Na/Hg + TsiBr | 70–75 | 95 | Scalability |
| TsiLi + HgCl₂ | 60–65 | 90 | Low cost |
| TsiLi + Hg(OAc)₂ | 85–90 | 98 | High yield |
The mercury(II) acetate route offers superior yield and purity but demands stringent anhydrous conditions. Conversely, the sodium amalgam method, while less efficient, is preferable for large-scale synthesis due to operational simplicity.
Chemical Reactions Analysis
Types of Reactions: Bis[tris(trimethylsilyl)methyl]mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The tris(trimethylsilyl)methyl groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed:
Oxidation: Mercury(II) oxide or other mercury(II) compounds.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent introduced.
Scientific Research Applications
Bis[tris(trimethylsilyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organometallic chemistry for the synthesis of other organomercury compounds.
Biology: Its interactions with biological molecules are studied to understand the effects of organomercury compounds on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, although its toxicity limits its use.
Industry: It is used in specialized industrial processes, particularly in the synthesis of complex organometallic compounds.
Mechanism of Action
The mechanism of action of bis[tris(trimethylsilyl)methyl]mercury involves the interaction of the mercury atom with various molecular targets. The compound can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition of their activity. This interaction is a key factor in its biological effects and toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Reduced Steric Bulk
- Bis(trimethylsilylmethyl)mercury (CAS: 13294-23-0): This analog substitutes the tris(trimethylsilyl)methyl groups with simpler bis(trimethylsilyl)methyl ligands.
- Bis(alkynyl)mercury Derivatives (e.g., bis(hept-1-ynyl)mercury, CAS: 89236-97-5): These linear organomercury compounds lack silyl groups entirely, resulting in lower molecular weights and higher volatility. Their reactivity and toxicity profiles are expected to differ significantly due to unshielded mercury centers .
Silicon-Based Analogous Systems
- Permethyloligosilanylene-Bridged Bis[tris(trimethylsilyl)silyl] Compounds : These silicon-centered compounds share structural motifs with the tris(trimethylsilyl)methyl groups. Replacing terminal trimethylsilyl groups with (trimethylsilyl)methyl substituents induces a bathochromic shift in UV absorption (e.g., from 256 nm to 267 nm), highlighting electronic modulation by substituent choice .
- Sila-Aromatic Compounds with Tbt Substituents : The 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt) group, used in sila-aromatic systems, demonstrates that bulky silyl substituents prevent dimerization and stabilize reactive aromatic frameworks. This parallels the steric protection observed in Bis[tris(trimethylsilyl)methyl]mercury .
Toxicity and Stability Considerations
While methylmercury (CH₃Hg⁺) is notoriously toxic due to its high bioavailability, the steric encapsulation of mercury in this compound likely reduces its volatility and biological interaction, though explicit toxicity data is absent in the evidence .
Data Tables
Table 1: Comparative Properties of Selected Organomercury and Silicon Compounds
*Estimated based on substituent contributions.
Research Findings
- Conformational Rigidity : Studies on permethyloligosilanylene-bridged compounds reveal that tris(trimethylsilyl) substituents enforce all-transoid conformations, a property likely shared by this compound due to analogous steric demands .
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